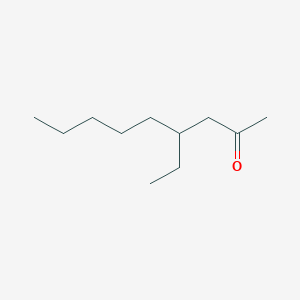

4-Ethylnonan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

87148-00-3 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

4-ethylnonan-2-one |

InChI |

InChI=1S/C11H22O/c1-4-6-7-8-11(5-2)9-10(3)12/h11H,4-9H2,1-3H3 |

InChI Key |

FWXVWEDNHIKYME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylnonan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Ethylnonan-2-one, a ketone with potential applications in various fields of chemical research and development. Due to the limited availability of direct literature on this specific compound, this guide outlines two plausible and robust synthetic strategies: α-alkylation of a ketone and Grignard reagent addition to an acyl chloride. Furthermore, this document details the expected analytical characterization of the target molecule based on spectroscopic data from structurally analogous compounds.

Synthesis of this compound

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first involves the α-alkylation of a pre-existing ketone, and the second utilizes the versatility of Grignard reagents to construct the carbon skeleton.

Method 1: α-Alkylation of Nonan-2-one

This approach involves the deprotonation of nonan-2-one at the α-carbon to form an enolate, followed by nucleophilic attack on an ethyl halide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure regioselective deprotonation at the less substituted α-carbon, thus favoring the formation of the kinetic enolate and the desired product.

Caption: Synthetic pathway for this compound via α-alkylation.

Method 2: Grignard Reagent Addition to Heptanoyl Chloride

This synthetic route employs the reaction of ethylmagnesium bromide, a Grignard reagent, with heptanoyl chloride. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone, the reaction is typically carried out at low temperatures.

Caption: Synthesis of this compound using a Grignard reagent.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic methods.

Protocol for α-Alkylation of Nonan-2-one

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (B95107) (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (B44863) (1.2 equivalents) to the THF. Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: Add a solution of nonan-2-one (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Alkylation: Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol for Grignard Reagent Addition

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether (50 mL) dropwise to the magnesium turnings. The reaction should be initiated, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux until most of the magnesium has reacted.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to -78 °C. In a separate flask, dissolve heptanoyl chloride (1.0 equivalent) in anhydrous diethyl ether (30 mL). Add the heptanoyl chloride solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C for 2 hours.

-

Workup and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Caption: General experimental workflow for organic synthesis.

Characterization of this compound

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar ketones.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.40 | t | 2H | -CH₂-C(O)- |

| ~2.10 | s | 3H | -C(O)-CH₃ |

| ~1.90 | m | 1H | -CH(CH₂CH₃)- |

| ~1.20-1.40 | m | 8H | -(CH₂)₄-CH₃ |

| ~1.25 | q | 2H | -CH₂-CH₃ (ethyl) |

| ~0.85 | t | 3H | -(CH₂)₄-CH₃ |

| ~0.80 | t | 3H | -CH₂-CH₃ (ethyl) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~209.0 | C=O |

| ~51.0 | -CH₂-C(O)- |

| ~45.0 | -CH(CH₂CH₃)- |

| ~32.0 | -(CH₂)₄-CH₃ |

| ~29.5 | -C(O)-CH₃ |

| ~29.0 | -(CH₂)₄-CH₃ |

| ~27.0 | -(CH₂)₄-CH₃ |

| ~25.0 | -CH₂-CH₃ (ethyl) |

| ~22.5 | -(CH₂)₄-CH₃ |

| ~14.0 | -(CH₂)₄-CH₃ |

| ~11.0 | -CH₂-CH₃ (ethyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, 2925, 2855 | Strong | C-H stretching (alkane) |

| ~1715 | Strong | C=O stretching (ketone)[1][2] |

| ~1465, 1375 | Medium | C-H bending (alkane) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 170 | Moderate | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 113 | Moderate | [M - C₄H₉]⁺ (McLafferty rearrangement) |

| 99 | Strong | [M - C₅H₁₁]⁺ (α-cleavage) |

| 71 | Strong | [C₄H₇O]⁺ (α-cleavage) |

| 58 | Moderate | [C₃H₆O]⁺ (McLafferty rearrangement) |

| 43 | Base Peak | [CH₃CO]⁺ (α-cleavage) |

References

Physicochemical Properties of 4-Ethylnonan-2-one: A Technical Overview

Disclaimer: Publicly available scientific data on the specific physicochemical properties of 4-Ethylnonan-2-one is limited. This guide provides a framework for the characterization of this compound, drawing parallels with the well-documented properties of a structurally related ketone, 4-methylpentan-2-one (also known as methyl isobutyl ketone or MIBK). The experimental protocols described are general methods applicable to the determination of these properties for organic compounds like ketones.

Introduction

This compound is a ketone with the chemical formula C₁₁H₂₂O. Its structure consists of a nonane (B91170) backbone with a ketone functional group at the second position and an ethyl group at the fourth position. A comprehensive understanding of its physicochemical properties is essential for its application in research, particularly in fields such as drug development and materials science, where such characteristics govern substance behavior, reactivity, and bioavailability. This document outlines the key physicochemical parameters and the experimental methodologies for their determination.

Physicochemical Data

Table 1: General and Physical Properties of 4-Methylpentan-2-one

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, characteristic | [2][3] |

| Density | 0.802 g/mL | [1] |

| Melting Point | -84.7 °C | [1] |

| Boiling Point | 117 to 118 °C | [1] |

| Refractive Index (nD) | 1.3958 | [1] |

Table 2: Solubility and Partitioning of 4-Methylpentan-2-one

| Property | Value | Reference |

| Solubility in Water | 1.91 g/100 mL (20 °C) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.31 | [2] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to ketones like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The ketone sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For a substance that is liquid at room temperature, this would be its freezing point.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of the compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is programmed with a specific temperature range and heating/cooling rate.

-

Analysis: The sample and reference pans are heated or cooled at a controlled rate. The instrument measures the difference in heat flow between the sample and the reference.

-

Data Interpretation: A peak in the heat flow curve indicates the melting point (or freezing point upon cooling).

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometry

-

Apparatus: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.

-

Measurement:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid, and its mass is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is determined.

-

-

Calculation: The density of the sample is calculated using the masses and the known density of the reference liquid.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a known quantity of a solvent at a certain temperature.

Methodology: Shake-Flask Method

-

Procedure:

-

An excess amount of the ketone is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to separate the undissolved solute.

-

-

Analysis: The concentration of the ketone in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel ketone compound.

Conclusion

While specific data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for such an investigation. By following standardized experimental protocols, the key physicochemical properties can be accurately measured. This information is crucial for the safe handling, effective application, and further development of this and other novel chemical compounds in various scientific and industrial settings.

References

4-Ethylnonan-2-one: A Synthetic Ketone Not Found in Nature

A comprehensive review of scientific literature reveals no evidence for the natural occurrence of 4-Ethylnonan-2-one. This compound is consistently described as a product of synthetic organic chemistry, with no indications of its presence in plants, animals, or microorganisms. Extensive searches for its isolation from natural sources, biosynthetic pathways, or its role as a volatile compound in essential oils, food flavors, or as an insect pheromone have yielded no results.

For researchers, scientists, and drug development professionals, it is crucial to note that investigations into the biological activity or potential therapeutic applications of this compound would originate from a synthetic starting point rather than natural product screening.

Synthetic Context

The scientific literature that does mention this compound places it within the context of asymmetric synthesis. Specifically, it is formed as a product in copper-catalyzed 1,4-addition reactions. For instance, (R)-4-ethylnonan-2-one can be synthesized from 3-nonen-2-one (B88694) and diethylzinc (B1219324) using a copper-based catalytic system[1][2][3][4][5][6][7][8][9]. The enantioselectivity of this reaction can be controlled by the choice of chiral ligands and copper precatalysts[1][2][4][5][8][9]. One chemical supplier also lists (4R)-4-Ethylnonan-2-one as a commercially available compound for asymmetric synthesis[10].

Data Presentation, Experimental Protocols, and Visualizations

Given the absence of this compound in natural sources, the core requirements of this technical guide—summarizing quantitative data from natural occurrences, detailing experimental protocols for isolation, and creating diagrams of natural signaling pathways—cannot be fulfilled. The compound's existence, based on current scientific knowledge, is confined to the laboratory.

Should future research identify this compound as a naturally occurring molecule, this document will be updated to reflect those findings, including all relevant data, experimental procedures, and biological pathway visualizations. At present, however, all inquiries into this compound should proceed with the understanding that it is a synthetic entity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Copper‐Catalyzed Enantioselective Conjugate Addition of Organometallic Reagents to Acyclic Dienones [ouci.dntb.gov.ua]

- 4. Catalysts | September 2019 - Browse Articles [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Catalysts | Special Issue : Transition Metal Complexes as Catalysts in Organic Chemistry [mdpi.com]

- 10. RR [rrscientific.com]

Toxicological Profile of 4-Ethylnonan-2-one: An In-depth Technical Guide

Disclaimer: No direct toxicological studies have been identified for 4-Ethylnonan-2-one. This document provides a toxicological profile based on a read-across approach from structurally similar aliphatic ketones, primarily 4-methylpentan-2-one (MIBK) and 2-nonanone (B1664094). This approach is a scientifically accepted method for data-gap filling in the absence of chemical-specific data.

Executive Summary

This technical guide provides a comprehensive overview of the potential toxicological profile of this compound. Due to the lack of specific toxicological data for this compound, this assessment relies on data from structurally similar aliphatic ketones, 4-methylpentan-2-one and 2-nonanone. The primary anticipated hazards associated with this compound, based on its analogues, include acute toxicity upon inhalation, serious eye irritation, and potential for drowsiness or dizziness. Repeated exposure may lead to skin dryness or cracking. While one of the analogues, 4-methylpentan-2-one, is suspected of causing cancer, the evidence is not conclusive for a direct read-across without further investigation. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the toxicological assessment workflow and potential metabolic pathways.

Introduction to Toxicological Assessment by Read-Across

In the absence of empirical toxicological data for a specific chemical, a "read-across" approach is often employed. This method involves using data from structurally similar chemicals (analogues) to predict the toxicological properties of the target chemical. The fundamental assumption is that chemicals with similar structures will have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological profiles. For this compound, the selected primary analogues are 4-methylpentan-2-one and 2-nonanone due to their structural similarities as aliphatic ketones.

Figure 1: Workflow for Toxicological Assessment via Read-Across.

Quantitative Toxicological Data (from Analogue Compounds)

The following tables summarize the quantitative toxicological data for the structural analogues of this compound.

Table 1: Acute Toxicity Data for Analogue Compounds

| Compound | Test | Species | Route | Value | Reference |

| 4-Methylpentan-2-one | LD50 | Rat | Oral | 2080 mg/kg | [1] |

| 4-Methylpentan-2-one | LD50 | Guinea pig | Oral | 1600 mg/kg | [1] |

| 4-Methylpentan-2-one | LD50 | Mouse | Oral | 2671 mg/kg | [1] |

| 4-Methylpentan-2-one | LD50 | Rabbit | Dermal | >16,000 mg/kg | [2] |

| 4-Methylpentan-2-one | LC50 | Rat | Inhalation | 8000 ppm (4 hours) | [1] |

| 2-Nonanone | - | - | - | No specific data found | [3] |

Table 2: Irritation and Other Endpoints for Analogue Compounds

| Compound | Endpoint | Species | Result | Reference |

| 4-Methylpentan-2-one | Eye Irritation | Rabbit | Serious eye irritation | [4][5] |

| 4-Methylpentan-2-one | Skin Irritation | - | Mild skin irritation; repeated exposure may cause dryness or cracking | [6][7] |

| 4-Methylpentan-2-one | Carcinogenicity | - | Suspected of causing cancer (IARC Group 2B) | [7][8] |

| 4-Methylpentan-2-one | Specific Target Organ Toxicity (Single Exposure) | - | May cause drowsiness or dizziness | [4][5][8] |

| 2-Nonanone | General Toxicity | - | Family associated with eye irritation, nausea, vomiting, and neurological, respiratory, liver, and kidney toxicity | [3] |

Experimental Protocols for Key Toxicological Endpoints

The following are descriptions of standard experimental protocols relevant to the toxicological endpoints identified for the analogue compounds. These are based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance administered orally at one of a series of fixed dose levels.[5][9][10]

-

Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner. The test avoids using lethality as the primary endpoint and instead relies on the observation of clear signs of toxicity at a particular dose level.[5]

-

Sighting Study: A preliminary study is conducted with single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[5][10]

-

Main Study: Groups of at least 5 animals are administered the starting dose determined from the sighting study. Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed levels.[5]

-

Administration: The test substance is administered as a single dose by gavage. Animals are typically fasted before dosing.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][9] A gross necropsy is performed on all animals at the end of the observation period.[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion when applied to the skin.[7][11][12][13]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, typically an albino rabbit.[12]

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a shaved area of approximately 6 cm² on the animal's back. The site is covered with a semi-occlusive dressing for a 4-hour exposure period.[11][12]

-

Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days if the effects are not resolved.[11][12]

-

Scoring: The severity of erythema and edema is scored using a standardized grading system. The mean scores for each effect at the specified time points are used to classify the substance's irritation potential.[11]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes procedures for assessing the health hazards of a substance upon short-term inhalation exposure.[6][8][14][15]

-

Principle: The test provides information on the median lethal concentration (LC50) and other toxic effects of a substance when inhaled for a specified duration.[8][15]

-

Exposure: Groups of animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a standard duration, usually 4 hours.[14][15] At least three concentrations are typically tested.[14]

-

Observation: Animals are monitored for clinical signs of toxicity during and after exposure. A 14-day observation period follows the exposure, during which mortality, clinical signs, and body weight changes are recorded.[14][15]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[14][15]

Potential Metabolic Pathways

The metabolism of this compound is predicted to follow the general pathways for aliphatic ketones. These pathways primarily involve reduction and oxidation reactions, which serve to increase the water solubility of the compound and facilitate its excretion.

Aliphatic ketones can be metabolized through several routes:

-

Reduction: The ketone group can be reduced to a secondary alcohol. This reaction is often reversible. The resulting alcohol can then be conjugated, for example, with glucuronic acid, to form a more water-soluble compound that is readily excreted.[14]

-

Alpha-Oxidation: The carbon atom adjacent to the carbonyl group can be hydroxylated, followed by further oxidation.

-

Beta-Oxidation: Similar to fatty acid metabolism, the alkyl chain can be shortened by sequential removal of two-carbon units.[12]

-

Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes, particularly in the liver, can hydroxylate the alkyl chain at various positions. This increases the polarity of the molecule and provides a site for subsequent conjugation reactions.

Figure 2: Potential Metabolic Pathways of this compound.

Conclusion

Based on the toxicological data of its structural analogues, this compound is predicted to be harmful if inhaled, cause serious eye irritation, and may lead to central nervous system depression, manifesting as drowsiness or dizziness. While a carcinogenic potential is noted for 4-methylpentan-2-one, the direct applicability of this endpoint to this compound requires a more detailed weight-of-evidence analysis. The metabolic profile is expected to involve reduction and oxidation, leading to the formation of more polar metabolites that are subsequently conjugated and excreted. The information presented in this guide serves as a preliminary toxicological assessment and should be used to inform risk management decisions and guide any future testing strategies for this compound. Direct empirical testing of this compound would be necessary to definitively establish its toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. Pretranslational activation of cytochrome P450IIE during ketosis induced by a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of fatty acids and ketone bodies on cytochromes P450 2B, 4A, and 2E1 expression in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 8. med.libretexts.org [med.libretexts.org]

- 9. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]

- 15. m.youtube.com [m.youtube.com]

4-Ethylnonan-2-one: An Unexplored Frontier in Biological Activity

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the potential biological activity of 4-Ethylnonan-2-one. Despite its defined chemical structure, this compound remains largely uncharacterized in the context of pharmacology, toxicology, and molecular biology.

At present, there is no substantive data available to construct a detailed technical guide or whitepaper on the biological activities of this compound. Searches of prominent scientific databases and literature repositories have not yielded any studies detailing its effects on cellular signaling pathways, its potential as a therapeutic agent, or established experimental protocols for its biological assessment.

This lack of information precludes the fulfillment of the core requirements for an in-depth technical guide, including:

-

Quantitative Data Presentation: No published studies containing quantitative data such as IC50, EC50, or other biological activity metrics for this compound were identified.

-

Experimental Protocols: Detailed methodologies for key experiments related to the biological activity of this specific compound are not available in the current body of scientific literature.

-

Signaling Pathway Visualization: Without any identified biological activity or mechanism of action, the creation of diagrams for signaling pathways is not possible.

For researchers, scientists, and drug development professionals, this compound represents a truly novel chemical entity with unexplored potential. The absence of existing research presents a unique opportunity for foundational studies to characterize its basic biological properties. Future research could focus on initial in vitro screening assays across a range of cell lines and molecular targets to identify any potential areas of biological relevance.

Until such foundational research is conducted and published, any discussion of the biological activity of this compound would be purely speculative. The scientific community awaits the first reports on the bioactivity of this compound to begin to understand its potential role in biological systems and its viability as a subject for further research and development.

An In-depth Technical Guide to the Isomers of 4-Ethylnonan-2-one and their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylnonan-2-one and its isomers. Given the limited availability of specific experimental data for this compound, this document focuses on the isomeric class of undecan-2-ones, using experimentally determined properties of 2-undecanone (B123061) as a representative example. This guide covers the structural diversity of these isomers, their physicochemical properties, general methods for their synthesis, and standard protocols for their analytical characterization.

Introduction to this compound and its Isomers

This compound is a saturated aliphatic ketone with the chemical formula C₁₁H₂₂O. As a member of the undecanone family, it shares its molecular formula with a large number of structural isomers. These isomers exhibit variations in the branching of their carbon chains and the position of the carbonyl group, leading to a range of physical and chemical properties. Ketones are characterized by a carbonyl group (C=O) bonded to two other carbon atoms.[1] The polarity of the carbonyl group influences many of the properties of these compounds, including their boiling points and solubility.[2][3]

The structural isomers of this compound can be broadly categorized as follows:

-

Positional Isomers: These isomers differ in the location of the carbonyl group along the carbon chain.

-

Skeletal Isomers: These isomers have different arrangements of the carbon atoms in their backbone, leading to variations in branching.

Due to the chiral center at the fourth carbon in this compound, it can also exist as a pair of enantiomers.

Isomers of this compound

The systematic identification of all isomers of this compound is a complex task. However, we can illustrate the structural diversity by considering various arrangements of the undecane (B72203) backbone and the placement of the carbonyl group.

Table 1: Representative Isomers of this compound (Undecan-2-ones)

| IUPAC Name | Molecular Formula | Structure |

| This compound | C₁₁H₂₂O | CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂CH₂COCH₃ |

| 2-Undecanone | C₁₁H₂₂O | CH₃(CH₂)₈COCH₃ |

| 3-Undecanone | C₁₁H₂₂O | CH₃CH₂(CH₂)₇COCH₂CH₃ |

| 5-Methyl-2-decanone | C₁₁H₂₂O | CH₃(CH₂)₄CH(CH₃)CH₂CH₂COCH₃ |

| 6-Methyl-2-decanone | C₁₁H₂₂O | CH₃(CH₂)₃CH(CH₃)CH₂CH₂CH₂COCH₃ |

Physicochemical Properties

Table 2: Physicochemical Properties of 2-Undecanone (Representative of Undecan-2-one Isomers)

| Property | Value |

| Molecular Weight | 170.30 g/mol |

| Boiling Point | 231.5 °C[1] |

| Melting Point | 15 °C[1] |

| Density | 0.826 g/cm³ at 20 °C[1] |

| Solubility in Water | Insoluble |

| LogP (Octanol/Water Partition Coefficient) | 4.09[1] |

Generally, the boiling points of ketones are higher than those of nonpolar alkanes with similar molecular weights due to dipole-dipole interactions of the carbonyl group.[4] However, they are typically lower than those of corresponding alcohols because they cannot act as hydrogen bond donors.[4] The solubility of ketones in water decreases as the length of the carbon chain increases.[2]

Experimental Protocols

Synthesis of Aliphatic Ketones

Several methods are available for the synthesis of aliphatic ketones like this compound and its isomers. The choice of method depends on the desired isomer and the available starting materials.

General Protocol for the Oxidation of Secondary Alcohols:

A common and straightforward method for synthesizing ketones is the oxidation of the corresponding secondary alcohol.

-

Dissolution: Dissolve the secondary alcohol (e.g., 4-ethylnonan-2-ol) in a suitable organic solvent such as acetone (B3395972) or dichloromethane.

-

Oxidation: Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium bisulfite or isopropanol.

-

Extraction: Extract the ketone from the reaction mixture using an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Caption: General workflow for the synthesis of ketones via oxidation of secondary alcohols.

Analytical Characterization

The characterization of this compound and its isomers relies on a combination of spectroscopic and chromatographic techniques.

GC-MS is a powerful technique for separating and identifying the components of a mixture. It is particularly well-suited for the analysis of volatile compounds like ketones.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the ketone sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of isomers is achieved based on their different boiling points and interactions with the stationary phase of the column.

-

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the individual isomers by comparison with spectral libraries or known standards.

Caption: A typical workflow for the analysis of ketone isomers using GC-MS.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The chemical shift of protons on carbons alpha to the carbonyl group typically appears in the range of 2.0-2.5 ppm. The splitting patterns provide information about the number of neighboring protons.

-

¹³C NMR: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically between 200 and 220 ppm.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the isomer.

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl group of a saturated aliphatic ketone exhibits a strong, characteristic absorption band in the region of 1705-1725 cm⁻¹.

Experimental Protocol:

-

Sample Preparation: A thin film of the liquid ketone sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount is dissolved in a suitable solvent (e.g., CCl₄) for solution-phase analysis.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

-

Spectral Analysis: The position and intensity of the absorption bands are analyzed to confirm the presence of the carbonyl group and other functional groups.

Biological Properties and Applications

Aliphatic ketones, including C11 ketones, are found in nature and can exhibit a range of biological activities. For instance, 2-undecanone is known to have insect-repellent properties. While specific biological activities of this compound have not been extensively studied, its structural similarity to other bioactive ketones suggests potential applications in areas such as flavor and fragrance chemistry, pest control, and as a starting material for the synthesis of more complex molecules in drug development. Further research is needed to fully elucidate the biological profile of this compound and its isomers.

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers, with a focus on their classification, physicochemical properties, synthesis, and characterization. While specific experimental data for this compound remains scarce, the properties of its isomer, 2-undecanone, serve as a valuable reference point. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working with this class of compounds. The structural diversity of undecan-2-one isomers presents opportunities for further investigation into their unique properties and potential applications in various scientific and industrial fields.

References

Navigating the Unknown: A Technical Guide to Assessing the Environmental Fate of 4-Ethylnonan-2-one

Disclaimer: As of October 2025, publicly available scientific literature lacks specific experimental data on the environmental fate of 4-Ethylnonan-2-one. This guide, therefore, outlines the established methodologies and data presentation formats that researchers, scientists, and drug development professionals would employ to determine the environmental persistence, mobility, and degradation of this, or structurally similar, long-chain ketones. The quantitative data and specific pathways presented herein are illustrative and based on findings for analogous compounds.

Introduction to Environmental Fate Assessment

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. Understanding these processes is critical for predicting potential exposure levels, assessing environmental risk, and ensuring the development of environmentally benign substances. For a compound like this compound, a C11 aliphatic ketone, the key environmental fate processes to investigate are biodegradation, hydrolysis, photolysis, and soil/sediment adsorption.

Core Environmental Fate Processes and Experimental Protocols

A comprehensive assessment of the environmental fate of this compound would necessitate a suite of laboratory experiments designed to simulate natural conditions.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. It is often the primary mechanism of removal for organic compounds in the environment.

Experimental Protocol: Aerobic Biodegradation in Water (Adapted from OECD Guideline 301)

A common method to assess ready biodegradability is the "Ready Biodegradability Test" (e.g., OECD 301B - CO₂ Evolution Test).

-

Inoculum Preparation: An inoculum is prepared from the activated sludge of a domestic wastewater treatment plant. This provides a diverse microbial community.

-

Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

-

Test Setup: The test substance, this compound, is added to the mineral medium as the sole source of organic carbon at a concentration typically between 10 and 20 mg/L. This is then inoculated with the prepared activated sludge.

-

Control and Reference: A blank control (inoculum and medium only) and a reference control (using a readily biodegradable substance like sodium benzoate) are run in parallel.

-

Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.

-

Measurement: The amount of CO₂ evolved from the ultimate aerobic biodegradation of the test substance is measured over the 28-day period. This can be done by trapping the CO₂ in a barium hydroxide (B78521) or sodium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day study.

A study on methyl isobutyl ketone (MIBK), a structurally related smaller ketone, indicated that it can be biodegraded by acclimated mixed cultures.[1] The biodegradation kinetics for MIBK were studied with initial concentrations ranging from 200-700 mg/L, showing a maximum specific growth rate of 0.128 h⁻¹ at an initial concentration of 600 mg/L.[1] While not directly applicable to this compound, this suggests that ketones can be susceptible to microbial degradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For ketones, this process is generally slow under neutral pH conditions but can be catalyzed by acids or bases.

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A sterile solution of this compound is added to each buffer solution at a low concentration (e.g., < 1 mg/L) to avoid issues with solubility.

-

Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

-

Sampling and Analysis: Aliquots are taken at regular intervals and analyzed for the concentration of the parent compound using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the natural logarithm of the concentration against time. The slope of this line gives the pseudo-first-order rate constant (k_obs). The half-life (t½) is then calculated as ln(2)/k_obs.

While direct data for this compound is unavailable, studies on the hydrolysis of other organic compounds, such as 4-imino-imidazolidin-2-ones, have shown that the rate can be highly dependent on pH.[2]

Photolysis

Photolysis is the decomposition of molecules by light. The rate of photolysis depends on the light absorption properties of the molecule and the quantum yield of the reaction.

Experimental Protocol: Direct Photolysis in Water (Adapted from OECD Guideline 316)

-

UV-Vis Absorption Spectrum: The first step is to determine the UV-Vis absorption spectrum of this compound in pure water to see if it absorbs light in the environmentally relevant wavelength range (>290 nm).

-

Test Solution: A solution of the test substance in pure, air-saturated water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the parent compound.

-

Data Analysis: The rate of photolysis is determined, and the environmental half-life is calculated based on the light intensity and the reaction quantum yield.

For a related compound, 4-methyl-2-pentanone, photooxidation products in the presence of nitrous acid and artificial sunlight included acetone, peroxyacetal nitrate, and methyl nitrate.[3] The atmospheric lifetime was estimated to be between 1 and 5 days.[3]

Soil Adsorption

The extent to which a chemical adsorbs to soil and sediment particles determines its mobility in the environment. This is quantified by the soil adsorption coefficient (Koc).

Experimental Protocol: Soil Adsorption/Desorption using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

-

Soil Selection: A range of soils with varying organic carbon content and pH are selected.

-

Test Solution: A solution of this compound is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a period sufficient to reach equilibrium (e.g., 24 hours).

-

Separation and Analysis: The tubes are centrifuged to separate the soil from the aqueous phase. The concentration of the test substance remaining in the aqueous phase is measured.

-

Calculation of Kd: The amount of substance adsorbed to the soil is calculated by mass balance. The soil-water distribution coefficient (Kd) is then calculated as the ratio of the concentration in soil to the concentration in water.[4]

-

Calculation of Koc: The Kd value is normalized to the organic carbon content of the soil to obtain the organic carbon-water (B12546825) partition coefficient (Koc).[4] Koc = (Kd / % organic carbon) * 100.[4] A high Koc value indicates strong adsorption and low mobility.[4]

Data Presentation

Quantitative data from environmental fate studies should be summarized in clear and concise tables.

Table 1: Hypothetical Biodegradation Data for this compound

| Test System | Duration (days) | % Biodegradation (ThCO₂) | Readily Biodegradable |

| Aerobic Aqueous Medium (OECD 301B) | 28 | 75 | Yes |

| Anaerobic Sludge (OECD 311) | 60 | 45 | No |

Table 2: Hypothetical Hydrolysis and Photolysis Data for this compound

| Process | Condition | Rate Constant (k) | Half-life (t½) |

| Hydrolysis | pH 4, 25°C | 1.2 x 10⁻⁷ s⁻¹ | 67 days |

| Hydrolysis | pH 7, 25°C | 8.1 x 10⁻⁸ s⁻¹ | 99 days |

| Hydrolysis | pH 9, 25°C | 2.5 x 10⁻⁷ s⁻¹ | 32 days |

| Photolysis | Simulated Sunlight, 25°C | 3.0 x 10⁻⁶ s⁻¹ | 2.7 days |

Table 3: Hypothetical Soil Adsorption Data for this compound

| Soil Type | % Organic Carbon | Kd (L/kg) | Log Koc | Mobility Class |

| Sandy Loam | 1.2 | 15 | 3.10 | Low |

| Silt Loam | 2.5 | 35 | 3.15 | Low |

| Clay | 0.8 | 9 | 3.05 | Low |

Visualizations

Diagrams are essential for illustrating complex relationships and workflows in environmental fate assessment.

Caption: Logical workflow for assessing the environmental fate of a chemical.

Caption: Workflow for a ready biodegradability test (OECD 301B).

Conclusion

While specific data for this compound is currently lacking, a robust framework exists for determining its environmental fate. By conducting standardized tests for biodegradation, hydrolysis, photolysis, and soil adsorption, and presenting the resulting data in a clear and structured manner, researchers can build a comprehensive environmental profile of the substance. This information is indispensable for conducting thorough risk assessments and ensuring the safe and sustainable use of new chemical entities. The protocols and data presentation formats outlined in this guide provide a clear roadmap for the necessary experimental work.

References

An In-depth Technical Guide to 4-Methylnonan-2-one

Disclaimer: Initial searches for "4-Ethylnonan-2-one" did not yield any results in chemical databases or scientific literature. This suggests that the requested compound is either not a recognized chemical entity or is extremely rare and not publicly documented. It is possible that the name is a typographical error. This guide will therefore focus on a close structural analog, 4-methylnonan-2-one , for which scientific data is available.

Introduction

4-Methylnonan-2-one is a saturated aliphatic ketone. Its structure consists of a nine-carbon chain (nonane) with a ketone functional group at the second carbon position and a methyl group substituent at the fourth carbon position. As a chiral compound, it can exist as two enantiomers, (R)-4-methylnonan-2-one and (S)-4-methylnonan-2-one. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 4-methylnonan-2-one.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| CAS Number | 67639-92-3 | [1] |

| IUPAC Name | 4-methylnonan-2-one | [1] |

| Boiling Point (estimated) | 205.54 °C | |

| Melting Point (estimated) | -3.45 °C | |

| Density (estimated) | 0.8284 g/cm³ | |

| Refractive Index (estimated) | 1.4235 | |

| SMILES | CCCCCC(C)CC(=O)C | [1] |

| InChI | InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3 | [1] |

| InChIKey | JBYKHOKWOUCUDJ-UHFFFAOYSA-N | [1] |

Synthesis and Discovery

The specific historical discovery of 4-methylnonan-2-one is not well-documented in readily available literature, suggesting it is a compound synthesized for specific research or commercial purposes rather than a historically significant natural product. Its synthesis can be achieved through various established methods for ketone formation. A common conceptual approach involves the alkylation of a ketone enolate or a related synthetic equivalent.

General Synthetic Approach: Enolate Alkylation

A logical and widely applicable method for the synthesis of 4-methylnonan-2-one is the alkylation of an enolate. This involves the deprotonation of a suitable ketone to form a nucleophilic enolate, which then reacts with an alkyl halide.

References

Methodological & Application

Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note outlines a general protocol for the analysis of ketones, a class of organic compounds characterized by a carbonyl group bonded to two other carbon atoms. Due to the unavailability of specific experimental data for "4-Ethylnonan-2-one," this document provides a detailed protocol and expected data for a structurally similar and more readily available ketone, 4-Methylnonan-2-one . This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

The methodology described herein is applicable to a wide range of ketones and can be adapted for the analysis of various sample matrices. The protocol details the instrumental parameters for the gas chromatograph and the mass spectrometer, ensuring optimal separation and detection of the target analyte.

Chemical Properties of 4-Methylnonan-2-one

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust GC-MS method.

| Property | Value |

| Chemical Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | 195.6 °C (predicted) |

| Structure | |

| |

| Image Source: PubChem CID 546309 |

Experimental Protocol

This section provides a detailed experimental protocol for the GC-MS analysis of 4-Methylnonan-2-one.

Materials and Reagents

-

Standard: 4-Methylnonan-2-one (≥98% purity)

-

Solvent: Dichloromethane or Hexane (GC grade)

-

Inert Gas: Helium (99.999% purity)

-

Vials: 2 mL amber glass vials with PTFE-lined caps

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

GC-MS Parameters

| Parameter | Setting |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

Predicted Mass Spectrum Data for 4-Methylnonan-2-one

The following table summarizes the predicted major mass fragments for 4-Methylnonan-2-one based on standard fragmentation patterns for ketones. The molecular ion peak is expected at m/z 156.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Relative Abundance |

| 43 | [CH3CO]+ | High |

| 58 | [CH3COCH3]+ (McLafferty rearrangement) | High |

| 71 | [C5H11]+ | Moderate |

| 85 | [C6H13]+ | Moderate |

| 99 | [M-C4H9]+ | Low |

| 113 | [M-C3H7]+ | Low |

| 141 | [M-CH3]+ | Low |

| 156 | [M]+ (Molecular Ion) | Low to Moderate |

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of a ketone sample.

Caption: Workflow for GC-MS analysis of ketones.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of ketones using Gas Chromatography-Mass Spectrometry. While specific experimental data for this compound is not available, the provided methodology for 4-Methylnonan-2-one serves as a robust starting point for method development for a wide range of similar ketones. The detailed instrumental parameters and expected mass spectral data will aid researchers in the successful identification and quantification of these compounds. It is recommended to perform a system suitability check and to optimize the GC oven temperature program for the specific ketone of interest to achieve the best chromatographic resolution.

Application Note: Quantification of 4-Ethylnonan-2-one using a Novel LC-MS/MS Method

Introduction

4-Ethylnonan-2-one is a ketone that may be of interest to researchers in the fields of food science, environmental analysis, and metabolomics as a flavor component, potential contaminant, or biomarker. Accurate and sensitive quantification of this compound is essential for its study. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in liquid matrices. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Methodology

The analysis is performed using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. Separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water. Quantification is based on multiple reaction monitoring (MRM), which enhances the specificity and sensitivity of the method.[1]

Data Presentation

The developed LC-MS/MS method was validated for its key quantitative performance parameters. A summary of these hypothetical validation results is presented in the table below.

| Parameter | Result |

| Retention Time (RT) | 4.8 minutes |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Linearity (r²) | >0.995 |

| Dynamic Range | 1.5 - 1000 ng/mL |

| Recovery | 92 - 105% |

| Precision (%RSD) | < 7% |

Experimental Protocols

1. Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards (1.5 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a mixture of 50:50 (v/v) acetonitrile and water.

2. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the liquid sample (e.g., beverage, plasma), add 2 mL of ethyl acetate.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase (90:10 water:acetonitrile) and inject it into the LC-MS/MS system.

3. Liquid Chromatography Method

-

Instrument: A typical HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 35°C.

-

Gradient Program:

-

0-1 min: 10% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 10% B for re-equilibration.

-

4. Mass Spectrometry Method

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MRM Transitions (Hypothetical):

-

Quantifier: Precursor Ion (m/z) 157.3 -> Product Ion (m/z) 99.1

-

Qualifier: Precursor Ion (m/z) 157.3 -> Product Ion (m/z) 71.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.

5. Data Analysis

-

Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the calibration standards.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Workflow Visualization

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for the Quantification of 4-Ethylnonan-2-one in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylnonan-2-one is a long-chain aliphatic ketone that has been investigated as a potential biomarker for oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. Lipid peroxidation, a key event in oxidative stress, leads to the formation of various byproducts, including aldehydes and ketones. The quantification of specific lipid peroxidation products, such as this compound, in biological matrices can provide valuable insights into the extent of oxidative damage in various pathological conditions.

These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in human plasma samples using gas chromatography-mass spectrometry (GC-MS) with a derivatization procedure.

Data Presentation

Table 1: Hypothetical Concentration of this compound in Plasma of Healthy vs. Disease Cohorts.

| Cohort | N | This compound (ng/mL) |

| Mean ± SD | ||

| Healthy Controls | 50 | 0.5 ± 0.2 |

| Disease X Patients | 50 | 2.8 ± 1.1 |

| Disease Y Patients | 50 | 1.5 ± 0.7 |

| Statistically significant difference from Healthy Controls (p < 0.05) |

Table 2: Method Validation Parameters for this compound Quantification in Human Plasma.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery (%) | 85 - 105% |

| Matrix Effect (%) | < 15% |

Experimental Protocols

Sample Collection and Storage

-

Collect whole blood from subjects in tubes containing EDTA as an anticoagulant.

-

Separate plasma by centrifugation at 1,500 x g for 15 minutes at 4°C.

-

Transfer the plasma to clean polypropylene (B1209903) tubes.

-

Store plasma samples at -80°C until analysis to minimize degradation of the analyte.

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol utilizes a liquid-liquid extraction to isolate this compound from the plasma matrix, followed by a two-step derivatization process (methoximation and silylation) to enhance its volatility and improve its chromatographic properties for GC-MS analysis.

Materials:

-

Human plasma sample

-

Internal Standard (IS) solution (e.g., this compound-d3 at 100 ng/mL in methanol)

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Heating block or incubator

-

GC vials with inserts

Procedure:

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Protein Precipitation and Extraction:

-

To a 2 mL microcentrifuge tube, add 200 µL of plasma.

-

Add 20 µL of the internal standard solution.

-

Add 800 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization - Step 1: Methoximation:

-

Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

-

Vortex for 1 minute.

-

Incubate at 60°C for 60 minutes to convert the keto group to an oxime.

-

-

Derivatization - Step 2: Silylation:

-

Cool the sample to room temperature.

-

Add 50 µL of MSTFA with 1% TMCS.

-

Vortex for 1 minute.

-

Incubate at 60°C for 30 minutes to silylate any hydroxyl groups.

-

-

Final Extraction:

-

Cool the sample to room temperature.

-

Add 200 µL of hexane and vortex for 1 minute.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the hexane layer to a GC vial with an insert for analysis.

-

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions (Hypothetical):

-

This compound derivative: m/z values corresponding to characteristic fragments (e.g., molecular ion and major fragments of the derivatized compound).

-

Internal Standard derivative: m/z values corresponding to characteristic fragments of the derivatized internal standard.

Note: The specific SIM ions will need to be determined by analyzing the mass spectrum of the derivatized this compound standard.

Calibration and Quantification

-

Prepare a series of calibration standards by spiking known amounts of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Process the calibration standards alongside the unknown samples using the same extraction and derivatization procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

Caption: General pathway of lipid peroxidation leading to cellular stress.

Application Notes & Protocols for the Use of 4-Methylpentan-2-one as a Chemical Standard

Introduction

4-Methylpentan-2-one (MIBK) is a colorless liquid organic compound with a characteristic sweet odor.[1][2] It is widely utilized as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose.[2][3] In the analytical laboratory, its high purity, stability, and well-characterized physicochemical properties make it an excellent candidate for use as a chemical standard in various analytical techniques, particularly in chromatography and spectroscopy. These application notes provide an overview of its properties, preparation, and use as a standard for qualitative and quantitative analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a chemical standard is crucial for its proper handling, storage, and application in analytical methods.

| Property | Value | Reference |

| Molecular Formula | C6H12O | [4] |

| Molecular Weight | 100.16 g/mol | [3][4] |

| CAS Number | 108-10-1 | [3][5] |

| Appearance | Clear, colorless liquid | [1][6] |

| Odor | Pleasant, sweet, fruity | [1] |

| Density | 0.801 g/mL at 25 °C | [1][3] |

| Boiling Point | 117-118 °C | [1][3] |

| Melting Point | -80 °C | [1][3] |

| Flash Point | 14 °C | [6] |

| Solubility in Water | 17 g/L (20 °C) | [1] |

| Vapor Pressure | 15 mm Hg (20 °C) | [1] |

| Refractive Index | 1.395 (20 °C) | [1] |

Applications as a Chemical Standard

4-Methylpentan-2-one serves as a versatile standard in a range of analytical applications:

-

Internal Standard in Gas Chromatography (GC): Due to its volatility and chemical inertness, MIBK is an ideal internal standard for the quantification of volatile and semi-volatile organic compounds. Its distinct retention time allows for accurate and precise quantification of analytes in complex matrices.

-

Calibration Standard: It is used to create calibration curves for the quantification of other ketones or organic solvents in environmental, food and beverage, and industrial hygiene samples.[3]

-

System Suitability Standard: MIBK can be used to verify the performance of a chromatographic system (e.g., GC-FID, GC-MS) by assessing parameters such as peak resolution, tailing factor, and theoretical plates before running analytical samples.

-

Reference Standard in Spectroscopy: In techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the well-defined spectral peaks of MIBK can be used for chemical shift referencing or as a benchmark for spectral interpretation.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for reliable analytical results.

Materials:

-

4-Methylpentan-2-one (analytical standard grade, ≥99.5% purity)

-

Methanol (HPLC or GC grade) or other suitable solvent

-

Class A volumetric flasks

-

Calibrated micropipettes

-

Analytical balance

Protocol for a 1000 µg/mL Primary Stock Solution:

-

Ensure all glassware is scrupulously clean and dry.

-

Place a 100 mL volumetric flask on an analytical balance and tare.

-

Carefully add approximately 100 mg of 4-Methylpentan-2-one to the flask and record the exact weight.

-

Dissolve the MIBK in a small amount of methanol, swirling gently.

-

Once dissolved, fill the flask to the calibration mark with methanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

Calculate the exact concentration of the stock solution based on the recorded weight.

-

Store the stock solution in a tightly sealed, labeled amber glass bottle at 4°C.

Preparation of Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to cover the desired concentration range for the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of volatile organic compounds using 4-Methylpentan-2-one as an internal standard.

Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless mode) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35 - 350 m/z |

Sample Preparation:

-

To 1 mL of the sample, add a known amount (e.g., 10 µL of a 100 µg/mL solution) of the 4-Methylpentan-2-one internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

Inject the sample into the GC-MS system.

Data Analysis:

-

Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas of the analytes and the internal standard.

-

Calculate the response factor for each analyte relative to the internal standard using a calibration standard.

-

Quantify the concentration of the analytes in the sample using the internal standard calibration method.

Visualizations

Caption: Workflow for using 4-Methylpentan-2-one as an internal standard.

Caption: Rationale for selecting MIBK as a chemical standard.

References

- 1. 4-Methyl-2-pentanone | 108-10-1 [chemicalbook.com]

- 2. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]

- 3. 4-Methyl-2-pentanone analyticalstandard 108-10-1 [sigmaaldrich.com]

- 4. Methyl Isobutyl Ketone | C6H12O | CID 7909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. zeptometrix.com [zeptometrix.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

"protocols for handling and storage of 4-Ethylnonan-2-one"

Chemical and Physical Properties

Due to the lack of specific experimental data for 4-Ethylnonan-2-one, the following table presents estimated properties based on its chemical structure and data from similar long-chain ketones.

| Property | Estimated Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₂₂O | Chemical Structure |

| Molecular Weight | 170.30 g/mol | Chemical Structure |

| Appearance | Colorless to pale yellow liquid | General property of aliphatic ketones |

| Odor | Characteristic, possibly fruity or sharp | General property of aliphatic ketones |

| Boiling Point | Estimated > 200 °C | Trend for similar molecular weight ketones |

| Melting Point | Data not available | - |

| Flash Point | Estimated > 80 °C | Higher than shorter-chain ketones |

| Solubility | Sparingly soluble in water; soluble in organic solvents | General property of long-chain ketones |

Safety and Handling Protocols

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to minimize exposure.

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |

| Body Protection | Laboratory coat. | Protects skin and clothing from spills. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of vapors. |

Handling Procedures

-

Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Dispensing: When transferring or dispensing the chemical, use appropriate tools such as pipettes with compatible tips or graduated cylinders. Avoid pouring directly from large containers to minimize the risk of splashing.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

-

Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Storage Protocols

Proper storage of this compound is crucial for maintaining its stability and ensuring laboratory safety.

| Parameter | Storage Condition | Rationale |

| Temperature | Store in a cool, dry place. | Prevents degradation and reduces vaporization. |

| Container | Tightly sealed, chemically resistant container (e.g., amber glass bottle). | Prevents leakage and contamination. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | Avoids potentially hazardous chemical reactions. |

| Ventilation | Store in a well-ventilated area. | Prevents the buildup of vapors. |

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for handling and storing this compound.

Application Notes and Protocols for the Derivatization of 4-Ethylnonan-2-one for Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylnonan-2-one is a higher aliphatic ketone (C11) whose analysis can be challenging due to its moderate volatility and lack of a strong chromophore. Direct analysis by Gas Chromatography (GC) may suffer from poor peak shape and thermal degradation, while High-Performance Liquid Chromatography (HPLC) analysis is hindered by the absence of a UV-absorbing moiety. Chemical derivatization is a crucial strategy to overcome these limitations.[1] This process converts the analyte into a form that is more suitable for chromatographic analysis, enhancing volatility for GC or introducing a detectable tag for HPLC/LC-MS.[1]

This document provides detailed application notes and protocols for three common derivatization techniques applicable to this compound and similar ketones, enabling robust and sensitive quantification by GC-MS and HPLC-UV.

Decision Framework for Derivatization

The choice of derivatization strategy depends primarily on the available analytical instrumentation and the required sensitivity. The following diagram illustrates a logical workflow for selecting an appropriate method for ketones like this compound.

Caption: Logic diagram for selecting a derivatization method.

Application Note 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. To make ketones like this compound amenable to GC-MS analysis, derivatization is employed to increase volatility and thermal stability, and to improve chromatographic peak shape.[1]

Method 1: Two-Step Methoximation and Silylation (MeOx-TMS)